Trilinolenin

Beschreibung

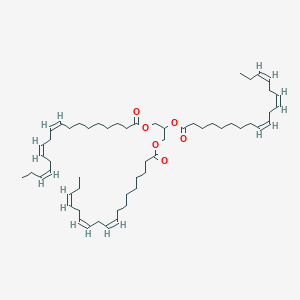

Structure

2D Structure

Eigenschaften

IUPAC Name |

2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7-12,16-21,25-30,54H,4-6,13-15,22-24,31-53H2,1-3H3/b10-7-,11-8-,12-9-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEIMDKGOYBUKT-FLIQGJDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H92O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042654 | |

| Record name | Trilinolenin C18:3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

873.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0055309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14465-68-0 | |

| Record name | Trilinolenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14465-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl trilinolenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014465680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trilinolenin C18:3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-triyl tris[(9Z,12Z,15Z)-octadeca-9,12,15-trienoate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRILINOLENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI7S0A9873 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Trilinolenin Biosynthesis and Metabolic Pathways

Enzymatic Acylation of Glycerol (B35011) with Linolenic Acid in Trilinolenin Synthesis

The fundamental process in this compound synthesis is the sequential esterification of a glycerol backbone with three molecules of linolenic acid. This process is catalyzed by a series of acyltransferase enzymes. ebi.ac.uklibretexts.org The direct acyl donor for these reactions is typically alpha-linolenoyl-CoA, which is formed from free alpha-linolenic acid (ALA) and Coenzyme A by the action of long-chain acyl-CoA synthetases (LACS). portlandpress.com The synthesis of triacylglycerols (TAGs), including this compound, can proceed through either an acyl-CoA-dependent or an acyl-CoA-independent pathway. nih.gov In the acyl-CoA-dependent pathway, enzymes utilize acyl-CoAs to progressively add fatty acids to a glycerol-3-phosphate molecule. mdpi.com The acyl-CoA-independent pathway, on the other hand, involves the transfer of a fatty acid from a phospholipid, such as phosphatidylcholine (PC), to a diacylglycerol (DAG) molecule, a reaction catalyzed by phospholipid:diacylglycerol acyltransferase (PDAT). nih.gov

Acyl-CoA-Dependent Pathways in this compound Formation (Kennedy Pathway)

The primary acyl-CoA-dependent route for triacylglycerol (TAG) synthesis, including this compound, is the Kennedy pathway. mdpi.comfrontiersin.org This pathway involves four key enzymatic steps that sequentially acylate a glycerol-3-phosphate (G3P) backbone. mdpi.comlibretexts.org

The initial step is the acylation of G3P at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT), forming lysophosphatidic acid (LPA). mdpi.comlibretexts.org Subsequently, lysophosphatidic acid acyltransferase (LPAAT) catalyzes the acylation of the sn-2 position to produce phosphatidic acid (PA). mdpi.commdpi.com A phosphatase enzyme, phosphatidic acid phosphatase (PAP), then removes the phosphate (B84403) group from PA to yield diacylglycerol (DAG). mdpi.commdpi.com The final and often rate-limiting step is the acylation of the sn-3 position of DAG, catalyzed by diacylglycerol acyltransferase (DGAT), which uses an acyl-CoA molecule as the acyl donor to form TAG. mdpi.comfrontiersin.org For the synthesis of this compound, the acyl donor at each acylation step would ideally be alpha-linolenoyl-CoA.

Diacylglycerol acyltransferases (DGATs) are crucial enzymes that catalyze the final step of the Kennedy pathway, the conversion of diacylglycerol (DAG) to triacylglycerol (TAG). mdpi.commdpi.com There are several distinct types of DGATs, with DGAT1 and DGAT2 being the most well-characterized membrane-bound enzymes in plants, while DGAT3 is a soluble, cytosolic enzyme. mdpi.commdpi.com These enzymes play a significant role in determining both the quantity and the fatty acid composition of the storage oils in plants. mdpi.com The formation of this compound, a TAG rich in alpha-linolenic acid (ALA), is particularly influenced by the activity and substrate specificity of DGAT isoforms. researchgate.net

DGAT2 isoforms are often implicated in the accumulation of unusual or specific fatty acids in TAGs. mdpi.comfrontiersin.org Unlike DGAT1, DGAT2 enzymes from certain plant species have demonstrated a pronounced preference for alpha-linolenic acid (ALA), making them key players in this compound synthesis. researchgate.net

Functional characterization studies have provided strong evidence for the role of DGAT2 in this compound accumulation. For example, a DGAT2 isoform from chia (Salvia hispanica), ShDGAT2-1, showed a strong preference for substrates containing ALA and was capable of forming this compound when expressed in yeast. researchgate.net Similarly, a flax DGAT2, LuDGAT2-3, exhibited a significantly enhanced preference for α-linolenoyl-CoA over oleoyl-CoA, supporting its role in the high ALA content of flaxseed oil. portlandpress.com In Jatropha curcas, both JcDGAT1 and JcDGAT2 were found to be predominantly expressed during the late stages of seed development when oil accumulation is high. mdpi.com Furthermore, DGAT2 from the tung tree has been shown to be instrumental in the accumulation of eleostearic acid, a fatty acid similar in structure to ALA. mdpi.com

| Enzyme | Organism | Substrate Preference/Function | Reference |

| ShDGAT2-1 | Salvia hispanica (chia) | Strong preference for ALA-containing substrates; forms this compound in yeast. | researchgate.net |

| LuDGAT2-3 | Linum usitatissimum (flax) | ~20 times increased preference for α-linolenoyl-CoA over oleoyl-CoA. | portlandpress.com |

| CtDGAT2b | Candida tropicalis | Preferential specificity towards certain fatty acids, contributing to stearate-rich lipid production. | nih.gov |

The substrate specificity of DGAT enzymes is a critical determinant for the enrichment of triacylglycerols (TAGs) with alpha-linolenic acid (ALA), leading to the formation of this compound. portlandpress.comresearchgate.net DGAT2 isoforms, in particular, often display a higher specificity for polyunsaturated fatty acids like ALA compared to DGAT1 isoforms. researchgate.netnih.gov

Studies on flax (Linum usitatissimum) and chia (Salvia hispanica), both rich sources of ALA, have identified DGAT2 enzymes with a distinct preference for ALA-containing substrates. researchgate.net For instance, flax DGAT2 (LuDGAT2-3) showed a markedly higher preference for α-linolenoyl-CoA over oleoyl-CoA in enzymatic assays. portlandpress.com Similarly, chia's ShDGAT2-1 demonstrated a strong ability to incorporate ALA into TAG in a yeast expression system, ultimately producing this compound. researchgate.net In Camelina sativa, DGAT2 exhibited high specificity for acyl acceptors containing only polyunsaturated fatty acids, complementing the preference of DGAT1 for saturated and monounsaturated fatty acids. frontiersin.orgnih.gov This specialization suggests that DGAT2 plays a crucial role in channeling ALA into storage lipids in high-ALA accumulating seeds. portlandpress.comresearchgate.net

Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the initial and often rate-limiting step in the de novo biosynthesis of all glycerolipids, including triacylglycerols (TAGs) like this compound. frontiersin.orgharvard.edu This enzyme facilitates the acylation of the sn-1 position of a glycerol-3-phosphate (G3P) molecule, using an acyl-coenzyme A (CoA) as the acyl donor, to produce lysophosphatidic acid (LPA). libretexts.orgfrontiersin.org This is the first committed step in the Kennedy pathway. libretexts.orgoup.com

Role of Diacylglycerol Acyltransferases (DGATs) in this compound Biosynthesis

Acyl-CoA-Independent Pathways in this compound Formationnih.govoup.com

In contrast to the conventional Kennedy pathway that utilizes acyl-CoA as the acyl donor for TAG synthesis, an acyl-CoA-independent pathway exists in plants, algae, and fungi. oup.com This pathway is particularly important for the incorporation of polyunsaturated fatty acids like α-linolenic acid (ALA) into TAG. The key enzyme in this process is phospholipid:diacylglycerol acyltransferase (PDAT), which facilitates the transfer of a fatty acyl group from a phospholipid to a diacylglycerol (DAG) molecule. nih.govoup.com

This pathway circumvents the need for a separate acyl-CoA pool for the final acylation step, directly utilizing fatty acids from membrane lipids. nih.gov The process can involve the transfer of ALA from the sn-2 position of phosphatidylcholine (PC) to the sn-3 position of DAG, yielding this compound and lysophosphatidylcholine. nih.govfrontiersin.org This mechanism is crucial for enriching TAG with ALA, especially in oilseeds that accumulate high levels of this omega-3 fatty acid. nih.govnih.gov

Phospholipid:diacylglycerol acyltransferases (PDATs) are integral enzymes in the acyl-CoA-independent synthesis of TAG. frontiersin.org They catalyze the transfer of a fatty acid from the sn-2 position of a phospholipid, such as phosphatidylcholine, to the sn-3 position of a diacylglycerol (DAG) molecule. frontiersin.orgcardiff.ac.uk This reaction is a critical step in the formation of this compound, particularly in plants that produce oils rich in α-linolenic acid (ALA). nih.gov The action of PDAT allows for the direct channeling of ALA from membrane lipids into storage TAGs, a process that can be more efficient than relying solely on the acyl-CoA-dependent pathway. nih.gov

Research has led to the identification and characterization of specific PDAT genes that are instrumental in the production of this compound. In flax (Linum usitatissimum), a plant known for its high ALA content, several PDAT genes have been identified. nih.govoup.com Due to genome duplication, flax possesses multiple PDAT genes, with some exhibiting preferential expression in the embryos of developing seeds. nih.gov For instance, studies have highlighted two pairs of PDAT genes in flax, with one pair, LuPDAT1 and LuPDAT5, showing an embryo-preferred expression pattern and a significant role in this compound synthesis. nih.gov

Similarly, in other plants like Paeonia rockii, which also accumulates high levels of ALA, specific PDAT genes such as PrPDAT2 have been identified and shown to have a preferential role in ALA accumulation. oup.com The identification of these specialized PDAT genes across different plant species underscores their importance in the targeted synthesis of TAGs with high polyunsaturated fatty acid content. nih.govoup.com

Table 1: Examples of Identified PDAT Genes in High-ALA Plants

| Plant Species | Identified PDAT Genes | Key Findings | Reference |

| Flax (Linum usitatissimum) | LuPDAT1, LuPDAT2, LuPDAT5 | Preferentially expressed in embryos; LuPDAT1 and LuPDAT5 appear to be major contributors to this compound synthesis. | nih.gov |

| Tree Peony (Paeonia rockii) | PrPDAT2 | Shows a specific preference for ALA and promotes its accumulation in seed oil. | oup.com |

| Camelina (Camelina sativa) | CsPDAT1-A, CsPDAT1-B, CsPDAT1-C, CsPDAT2-A, CsPDAT2-B | Different members contribute to TAG synthesis in various tissues, with some showing preference for ALA. | researchgate.net |

The efficiency of this compound synthesis via the acyl-CoA-independent pathway is heavily influenced by the substrate specificity of the PDAT enzymes. nih.govoup.com Studies have demonstrated that certain PDATs exhibit a distinct preference for α-linolenic acid (ALA) as a substrate. For example, research on flax PDAT enzymes revealed that the activity of LuPDAT1 and LuPDAT2 was stimulated by the presence of ALA. nih.gov This suggests that these enzymes are specifically adapted to channel ALA into triacylglycerol (TAG). nih.gov

In Paeonia rockii, in vitro functional analysis of its PDAT enzymes showed that PrPDAT2 has a specific preference for ALA. oup.com This selectivity is crucial for the high-level accumulation of ALA in the seed oil of this plant. oup.com The substrate specificity of these enzymes is a key determinant in the final fatty acid composition of the seed oil, and the presence of ALA-specific PDATs is a significant factor in the production of this compound-rich oils. oup.comresearchgate.net

The contribution of Phospholipid:Diacylglycerol Acyltransferases (PDATs) to the accumulation of this compound in oilseed crops is significant, particularly in species that are rich in α-linolenic acid (ALA). nih.govoup.com In flax, the overexpression of specific PDAT genes in yeast and Arabidopsis resulted in a notable increase in the proportion of ALA in the triacylglycerol (TAG) fraction. nih.gov This indicates that these PDAT enzymes have a unique capability to efficiently channel ALA into TAG, thereby contributing to the high levels of this compound found in flaxseed oil. nih.gov

In Camelina sativa, another oilseed crop with a high ALA content, the manipulation of PDAT expression levels has been shown to impact the fatty acid profile of the seed oil. oup.com While overexpression of PDAT in some contexts can lead to an increase in linoleic acid at the expense of ALA, this is thought to be due to the channeling of fatty acids into TAG before they can be further desaturated to ALA. oup.comresearchgate.net This highlights the intricate balance and interplay between different enzymes in the lipid biosynthesis pathway. The silencing of diacylglycerol acyltransferase 1 (DGAT1) in Camelina, for instance, led to an increase in ALA, likely due to the compensatory activity of a TAG-synthesizing enzyme with a higher specificity for ALA, such as a specific PDAT. oup.com

Role of Phospholipid:Diacylglycerol Acyltransferases (PDATs) in this compound Synthesis

Fatty Acid Desaturases (FADs) and Alpha-Linolenic Acid Provision for Trilinoleninnih.govresearchgate.net

The synthesis of this compound is fundamentally dependent on a steady supply of its precursor, α-linolenic acid (ALA). This is where fatty acid desaturases (FADs) play a pivotal role. FADs are a family of enzymes responsible for introducing double bonds into fatty acid chains, thereby converting saturated fatty acids into unsaturated and polyunsaturated fatty acids. wikipedia.org

Transcriptional Regulation of this compound Biosynthesis Genestandfonline.commdpi.com

The biosynthesis of this compound is a highly regulated process, with the expression of the involved genes being controlled by a network of transcription factors. tandfonline.com Key regulators of seed development and oil accumulation, such as LEAFY COTYLEDON1 (LEC1), LEC2, FUSCA3 (FUS3), and ABSCISIC ACID INSENSITIVE 3 (ABI3), play a central role in orchestrating the expression of genes involved in both fatty acid synthesis and triacylglycerol (TAG) assembly. tandfonline.commdpi.com

These master regulatory transcription factors can directly or indirectly influence the expression of genes encoding enzymes like PDATs and FADs. tandfonline.com For instance, LEC2 has been shown to affect the synthesis of fatty acids and TAG by regulating genes such as fatty acid desaturases. mdpi.com Another important transcription factor, WRINKLED1 (WRI1), which is downstream of the master regulators, is a key component in controlling the flux of carbon towards fatty acid biosynthesis. tandfonline.commdpi.com The coordinated expression of these transcription factors ensures that the necessary enzymes for this compound synthesis are produced at the right time and in the right amounts during seed development, ultimately leading to the accumulation of this valuable omega-3 rich oil. tandfonline.comresearchgate.net

This compound Metabolism and Degradation Pathways

Lipolysis of this compound by Lipases

The breakdown of this compound, a process known as lipolysis, is accomplished by a class of enzymes called lipases. This catabolic process releases the constituent alpha-linolenic acid and glycerol, making them available for other cellular processes. In mammals, the sequential hydrolysis of stored triacylglycerols is primarily carried out by three key enzymes: adipose triglyceride lipase (B570770) (ATGL), hormone-sensitive lipase (HSL), and monoacylglycerol lipase (MGL). scielo.brresearchgate.net

The process occurs in a stepwise manner:

ATGL Action: Adipose triglyceride lipase (ATGL) initiates the process by hydrolyzing the first ester bond of the triacylglycerol, producing a diacylglycerol and one free fatty acid molecule. researchgate.netpnas.org ATGL is considered the rate-limiting enzyme in TAG catabolism and shows activity towards various TAGs, including this compound. nih.govnih.gov

HSL Action: Hormone-sensitive lipase (HSL) then acts preferentially on the newly formed diacylglycerol, cleaving another ester bond to release a second fatty acid and a monoacylglycerol. researchgate.netnih.gov

MGL Action: Finally, monoacylglycerol lipase (MGL) completes the process by hydrolyzing the monoacylglycerol to release the third and final fatty acid and a glycerol molecule. scielo.brresearchgate.net

Studies comparing the activity of these lipases on different triacylglycerols have shown that ATGL and HSL are both capable of hydrolyzing this compound. nih.gov This sequential action ensures the controlled release of fatty acids to meet the cell's energy and metabolic needs. scielo.br

Integration of Alpha-Linolenic Acid from this compound into Cellular Lipid Pools

Following its release from this compound through lipolysis, alpha-linolenic acid (ALA) is integrated into various cellular lipid pools, where it serves critical structural and functional roles. As an essential fatty acid, ALA cannot be synthesized by humans and must be obtained from dietary sources, where it is often stored as a triacylglycerol like this compound. fao.org

Once freed, ALA can follow several metabolic routes:

Incorporation into Phospholipids (B1166683): A primary fate of ALA is its incorporation into cell membranes. It is esterified into various classes of phospholipids, including phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), phosphatidylserine (B164497) (PS), and phosphatidic acid (PA). researchgate.netnih.govnih.gov This integration influences the physical properties of the cell membrane, such as fluidity and permeability, and can affect the function of membrane-bound proteins. mdpi.com Studies have shown that ALA is readily incorporated into the phospholipids of various cell types. fao.org

Substrate for Elongation and Desaturation: ALA is the parent compound of the omega-3 fatty acid family. It can be metabolized by a series of desaturase and elongase enzymes to produce longer-chain, more unsaturated omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These long-chain derivatives are precursors to potent signaling molecules, including anti-inflammatory eicosanoids and specialized pro-resolving mediators. mdpi.com

Energy Production: Like other fatty acids, ALA can be transported into mitochondria and undergo beta-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP, providing energy for the cell.

Storage: Released ALA can also be re-esterified back into triacylglycerols and stored in cytoplasmic lipid droplets for future use. researchgate.net

The metabolic partitioning of ALA is a dynamic process, ensuring that this essential fatty acid is available for its diverse roles in cell structure, energy homeostasis, and the production of bioactive signaling molecules. fao.org

Biological Functions and Physiological Roles of Trilinolenin

Trilinolenin as a Storage Triacylglycerol and Energy Reserve

In plants, triacylglycerols are the primary form of energy and carbon storage within seeds. scielo.brscielo.brtandfonline.com These stored lipids, including this compound, serve as a dense energy reserve, crucial for fueling the metabolic processes during seed germination and early seedling growth. scielo.brtandfonline.comresearchgate.net The energy density of TAGs is more than double that of carbohydrates, making them an efficient storage molecule. researchgate.net In oleaginous plants like chia and flax, this compound represents a significant portion of the seed's oil content. researchgate.net For instance, in chia seed oil, this compound can be the most abundant TAG, accounting for over 33% of the total triacylglycerol profile. researchgate.net The metabolic fate of this compound involves its hydrolysis by lipases, which breaks the ester bonds to release glycerol (B35011) and free alpha-linolenic acid molecules. mdpi.com These components can then be further metabolized to provide energy for various cellular activities. tandfonline.com

This compound as a Precursor for Bioactive Lipid Mediators

This compound's most significant role is as a carrier and precursor for alpha-linolenic acid (ALA). oregonstate.edunih.gov Once ingested and hydrolyzed, the released ALA is incorporated into the phospholipids (B1166683) of cell membranes and becomes available for conversion into a variety of long-chain omega-3 polyunsaturated fatty acids and bioactive lipid mediators. cardiff.ac.uknih.govmdpi.com

ALA undergoes a series of desaturation and elongation reactions to form eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), although this conversion is limited in humans. oregonstate.edunih.govmdpi.com ALA, EPA, and DHA are the parent compounds for several classes of signaling molecules known as oxylipins, which include:

Eicosanoids : Derived from 20-carbon fatty acids like EPA, this class includes prostaglandins (B1171923) (PGs) of the 3-series and leukotrienes (LTs) of the 5-series. nih.govmdpi.com These mediators are generally less inflammatory than their omega-6 derived counterparts. mdpi.com

Docosanoids : Derived from 22-carbon fatty acids like DHA, this class includes specialized pro-resolving mediators (SPMs) such as resolvins, protectins, and maresins. nih.govcmdm.tw These molecules are actively involved in resolving inflammation.

Octadecanoids : ALA itself can be directly metabolized by lipoxygenase (LOX), cyclooxygenase (COX), and cytochrome P450 (CYP450) pathways to form 18-carbon oxylipins, such as hydroxy-octadecatrienoic acids (HOTrEs). cardiff.ac.ukmdpi.com

These lipid mediators play critical roles in regulating inflammation, immune responses, and cellular signaling cascades. mdpi.comresearchgate.net Therefore, this compound serves as a crucial dietary source for the building blocks of these vital signaling molecules.

Modulation of Membrane Structure and Function by this compound

While not a direct structural component of functional membranes, this compound, along with its constituent free fatty acids, can influence the physical properties of lipid bilayers. desy.denih.gov This modulation affects membrane-dependent cellular processes.

Phosphatidylethanolamine (B1630911) (PE) is a key phospholipid, particularly abundant in the inner leaflet of mammalian plasma membranes, and is known for its tendency to form non-lamellar, curved structures. desy.dewikipedia.org Research using X-ray diffraction and ³¹P-NMR spectroscopy has shown that this compound can significantly alter the structural properties of PE-containing membranes. desy.denih.gov

Specifically, studies on 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (B3044029) (DEPE) liposomes demonstrated that this compound facilitates the formation of the inverted hexagonal (HII) phase. desy.de The HII phase is a non-bilayer lipid arrangement that is implicated in processes requiring membrane fusion and fission. It is proposed that this compound molecules act as lateral spacers between the polar headgroups of DEPE, which increases the effective surface area per lipid molecule and promotes the transition from a flat lamellar phase to a curved hexagonal phase. desy.denih.gov

| Parameter | Effect of this compound on DEPE Membranes | Finding |

| Phase Transition | Facilitation of HII Phase | This compound, along with triolein (B1671897) and trilinolein (B126924), promotes the formation of the inverted hexagonal (HII) phase from the lamellar (Lα) phase. desy.de |

| Phase Coexistence | Extended Temperature Range | The presence of this compound leads to a wide temperature range where the lamellar and hexagonal phases coexist. desy.de |

| Structural Mechanism | Lateral Spacer Hypothesis | Triacylglycerols like this compound are suggested to position themselves between phospholipid headgroups, increasing the lateral space and encouraging the formation of curved, non-bilayer structures. desy.denih.gov |

The influence of this compound on membrane polymorphism—the ability of lipids to assemble into various structures (lamellar, hexagonal, cubic)—is closely linked to its effects on PE membranes. By promoting the formation of the HII phase, this compound demonstrates a clear ability to modulate membrane polymorphism. desy.de This property is significant because transitions between different lipid phases are thought to be essential for dynamic cellular events like endocytosis, exocytosis, and cell division. wikipedia.org While free fatty acids have a more direct fluidizing effect, related triacylglycerols like triolein have been shown to increase the viscosity of the membrane's hydrophobic core, particularly within the HII phase. desy.denih.gov

Roles in Cellular Signaling and Immune Modulation (indirect via ALA)

This compound itself is not a direct signaling molecule. Its role in cellular signaling and immune modulation is mediated entirely through its hydrolysis product, alpha-linolenic acid (ALA), and its subsequent metabolites (EPA, DHA, and various oxylipins). mdpi.commdpi.commdpi.com

The mechanisms by which ALA and its derivatives exert their effects are multifaceted and include:

Altering Membrane Composition : By incorporating into membrane phospholipids, ALA changes the physical environment for membrane receptors and signaling proteins. hmdb.cabiorxiv.org This can influence the activity of G-protein coupled receptors and other signaling complexes. mdpi.com

Gene Expression Regulation : ALA and other omega-3 fatty acids can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs). hmdb.ca Activation of these transcription factors modulates the expression of genes involved in lipid metabolism and inflammation. hmdb.ca

Modulation of Immune Cell Function : ALA has been shown to influence the behavior of various immune cells. mdpi.comnih.gov For instance, it can reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8) by macrophages and T cells. mdpi.commdpi.com Studies have also indicated that ALA can enhance the phagocytic and migratory capabilities of microglia, the resident immune cells of the brain. biorxiv.org In models of psoriasis, an autoimmune disease, ALA was found to regulate the hyperproliferation of skin cells and reduce the infiltration of inflammatory T cells. mdpi.comnih.gov

Ultimately, the presence of this compound in the diet provides a reservoir of ALA, which indirectly contributes to the anti-inflammatory and immunomodulatory environment by supplying the precursors for potent signaling molecules and influencing cellular behavior at multiple levels. mdpi.commdpi.com

Trilinolenin in Health and Disease Mechanisms

Cardiovascular Health and Trilinolenin

This compound has demonstrated a range of beneficial effects on the cardiovascular system, including protecting the heart muscle during periods of restricted blood flow, preventing irregular heartbeats, and influencing cellular processes involved in vessel wall remodeling.

This compound has been shown to possess significant antiarrhythmic properties. researchgate.netresearchgate.net In animal studies involving coronary artery ligation and reperfusion, this compound effectively reduced the incidence and duration of ventricular tachycardia and the number of ectopic beats during ischemia. nih.gov Furthermore, it has been observed to suppress all ventricular arrhythmias at certain concentrations during ischemia and also reduce arrhythmias during the reperfusion phase. nih.gov

Vascular smooth muscle cell (VSMC) migration is a key process in the development of atherosclerosis and the narrowing of blood vessels following injury. nih.govmdpi.complos.org this compound has been found to attenuate the migration of VSMCs. mdpi.com In experimental models, this compound significantly inhibited platelet-derived growth factor (PDGF)-BB-stimulated migration of A7r5 VSMCs. mdpi.com This inhibitory effect on VSMC migration suggests a potential role for trilinolein (B126924) in mitigating the progression of intimal hyperplasia, a thickening of the inner layer of the blood vessel wall. mdpi.com

Table 1: Effect of this compound on PDGF-BB-Stimulated A7r5 Cell Migration

| Treatment Group | Migrated Cell Inhibition (%) |

|---|---|

| This compound (5 µM) | 52.34% |

| This compound (10 µM) | 58.78% |

| This compound (20 µM) | 69.62% |

This table shows the percentage inhibition of migrated A7r5 vascular smooth muscle cells stimulated by platelet-derived growth factor (PDGF)-BB after treatment with different concentrations of this compound. Data is based on findings from in vitro studies. mdpi.com

The inhibitory effect of this compound on VSMC migration is linked to its influence on specific signaling pathways and enzymes. mdpi.com Research indicates that this compound reduces the protein levels of matrix metalloproteinase-2 (MMP-2), an enzyme involved in the breakdown of the extracellular matrix, which is a crucial step for cell migration. mdpi.com Furthermore, this compound has been shown to modulate the Ras/MEK/ERK signaling pathway, a key cascade that regulates cell proliferation and migration. mdpi.comsemanticscholar.org By decreasing the expression of Ras, MEK, and phosphorylated ERK proteins, this compound effectively dampens the signals that promote VSMC migration. mdpi.com

Neurodegenerative Diseases and this compound

Oxidative stress and the resulting damage to cellular components are implicated in the pathogenesis of several neurodegenerative diseases. amegroups.orgnih.govmdpi.com this compound's antioxidant properties position it as a compound of interest in the context of these conditions.

The central nervous system is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich composition. amegroups.orgfrontiersin.org Lipid peroxidation, the oxidative degradation of lipids, is a key factor in the progression of neurodegenerative disorders. amegroups.orgnih.gov Studies have shown that deuterated this compound can prevent the accumulation of lipid peroxides and reduce the buildup of reactive oxygen species (ROS). frontiersin.org This is significant because ROS can initiate lipid peroxidation, leading to the formation of toxic products that contribute to cellular damage and death. amegroups.orgnih.gov By mitigating oxidative stress and the formation of lipid peroxides, this compound may offer a protective effect against the neuronal damage seen in neurodegenerative diseases. frontiersin.org

Extension of Lifespan in Model Organisms (e.g., C. elegans)

Research has explored the impact of this compound, particularly its deuterated form, on the lifespan of the model organism Caenorhabditis elegans (C. elegans). Studies using knockout strains of C. elegans that mimic the human dietary requirement for omega-3 fatty acids have shown that deuterated this compound can significantly extend the lifespan of these worms. frontiersin.orgnih.gov This effect is observed under both normal and oxidative stress conditions. frontiersin.org

The mechanism behind this lifespan extension is linked to the reduction of oxidative stress. Deuterated this compound has been shown to be sufficient in preventing the accumulation of lipid peroxides and reducing the buildup of reactive oxygen species (ROS). frontiersin.orgnih.gov By inhibiting the propagation of lipid peroxidation, this chemically reinforced fatty acid helps protect cellular membranes from damage, a key factor in the aging process. frontiersin.org These findings suggest that deuterated this compound could potentially decelerate aging processes. frontiersin.orgnih.gov

One study specifically investigated the effects of both standard and deuterated this compound on the lifespan of a fat-1(lof) mutant C. elegans strain. The results demonstrated a significant increase in lifespan for worms treated with the deuterated form compared to both the control and the standard this compound groups, especially under conditions of induced oxidative stress. frontiersin.org

Table 1: Lifespan Analysis of C. elegans Treated with this compound

Data from a study on fat-1(lof) worms, showing the effects of standard this compound [TG(54:9)] and deuterated this compound [D-TG(54:9)] on lifespan under normal conditions and oxidative stress (1 mM paraquat). frontiersin.org

| Treatment Group | Mean Lifespan (Days) | Percent Change from Control |

|---|---|---|

| Control (Carrier) | 14.5 | - |

| This compound (0.48 mM) | 14.4 | -0.7% |

| Deuterated this compound (0.48 mM) | 16.5 | +13.8% |

| Control + Paraquat (1 mM) | 10.3 | - |

| This compound (0.48 mM) + Paraquat (1 mM) | 10.5 | +1.9% |

| Deuterated this compound (0.48 mM) + Paraquat (1 mM) | 12.7 | +23.3% |

Neuroinflammatory Resolving Effects

This compound, as a triglyceride of alpha-linolenic acid (ALA), is linked to neuroinflammatory resolving effects primarily through the actions of its constituent omega-3 fatty acids, including ALA and its derivatives like EPA and DHA. nih.govresearchgate.net Neuroinflammation is a critical factor in the progression of various neurological disorders. unram.ac.id The components derived from this compound are believed to help mitigate this inflammatory response within the central nervous system. unram.ac.id

The mechanisms are multifaceted. ALA and other omega-3 fatty acids can alter the composition of cell membranes, which in turn affects the behavior of membrane proteins and signaling platforms. nih.gov They also serve as precursors to specialized pro-resolving mediators (SPMs), which actively resolve inflammation. nih.gov Research indicates that ALA can significantly reduce neuroinflammation by decreasing reactive oxygen species (ROS) and inhibiting inflammatory cytokines through various signaling pathways, such as blocking the pro-inflammatory transcription factor NF-κB. unram.ac.id While direct studies on this compound are less common, the established neuroprotective and anti-inflammatory roles of its ALA component provide a strong basis for its potential benefits in resolving neuroinflammation. unram.ac.idnih.gov

Anti-inflammatory Properties (indirect via ALA)

The anti-inflammatory properties of this compound are primarily attributed to its hydrolysis into alpha-linolenic acid (ALA). drugbank.commdpi.com ALA is an essential omega-3 polyunsaturated fatty acid that exerts anti-inflammatory effects through several indirect mechanisms. drugbank.comnih.gov

Upon release, ALA can be converted into other long-chain omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). drugbank.com These molecules are precursors to eicosanoids like series-3 prostaglandins (B1171923) and series-5 leukotrienes, which possess anti-inflammatory properties. drugbank.com Furthermore, ALA metabolites can inhibit the production of pro-inflammatory eicosanoids derived from omega-6 fatty acids, thereby shifting the balance towards a less inflammatory state. drugbank.com

Research has shown that ALA can directly modulate inflammatory responses. It has been found to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in macrophages. drugbank.commdpi.com These effects are mediated by the activation of peroxisome proliferator-activated receptors (PPARs) and the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. mdpi.com Oxylipins, which are oxygenated metabolites derived from ALA, also hold promise as anti-inflammatory agents. nih.gov

Glucose Metabolism Modulation

The direct effects of this compound on glucose metabolism are not extensively documented. However, its role can be inferred from the metabolism of its constituent parts: glycerol (B35011) and alpha-linolenic acid (ALA). As a triglyceride, this compound is a key component of lipid metabolism, which is intricately linked with glucose metabolism. frontiersin.orge-dmj.org

Upon hydrolysis, this compound releases glycerol and three molecules of ALA. Glycerol can be taken up by the liver and converted to glycerol-3-phosphate, which can then enter the glycolysis pathway to be used for energy or be used as a backbone for the synthesis of new triglycerides. nih.gov

Free fatty acids, such as ALA, are also important modulators of glucose metabolism. Elevated levels of free fatty acids can influence insulin (B600854) sensitivity and the function of pancreatic β-cells. e-dmj.org While excessive levels of certain fatty acids can induce insulin resistance, omega-3 fatty acids like ALA are also known to modulate gene expression related to both fatty acid and glucose metabolism through transcription factors like PPARs. drugbank.com The interplay between lipid and glucose metabolism is complex; disruptions in one can significantly affect the other, and maintaining the homeostasis of both is crucial for metabolic health. frontiersin.orge-dmj.org

Advanced Methodologies for Trilinolenin Research

Chromatographic Techniques for Trilinolenin Analysis

Advanced chromatographic techniques are fundamental in researching this compound, enabling detailed analysis of its isomers and degradation products. sci-hub.sedss.go.thaocs.orgmdpi.com High-resolution capillary columns in gas chromatography and the coupling of liquid chromatography with mass spectrometry are central to achieving the necessary specificity and sensitivity. unit.notandfonline.com

Gas chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is a preferred method for the analysis of fatty acid isomers due to its accuracy and relatively low cost. oup.com For the analysis of this compound and its isomers, the triacylglycerols are typically derivatized into fatty acid methyl esters (FAMEs) through saponification and methylation prior to injection into the GC system. unit.noresearchgate.net The separation of these FAMEs is most effectively achieved using long, highly polar capillary columns. oup.com

The separation of α-linolenic acid (ALA) isomers is challenging due to their very similar polarities. nih.gov However, significant advancements have been made using highly polar ionic liquid capillary columns, such as the SLB-IL111, which can effectively separate multiple ALA isomer standards. nih.govmdpi.com This methodology allows for the accurate quantification of various trans-linolenic acid (TLNA) isomers that form when this compound is heated. nih.gov

One study successfully developed and validated a GC method using an SLB-IL111 capillary column to analyze ALA isomers in this compound heated to temperatures between 200 and 240°C. nih.gov The method demonstrated high sensitivity and reproducibility, as detailed in the table below.

Table 1: Performance of a GC-FID Method for ALA Isomer Quantification

| Parameter | Value |

|---|---|

| Linearity (r²) | > 0.9994 |

| Limits of Detection (LOD) | 0.02–0.08 ppm |

| Limits of Quantification (LOQ) | 0.05–0.22 ppm |

| Percent Recoveries | 96.2%–106.5% |

| Coefficients of Variation | 0.82%–0.97% |

This table summarizes the validation data for a highly sensitive GC method for quantifying trans-linolenic acid isomers, demonstrating its accuracy and precision. nih.gov

Research has shown that upon heating, significant increases in specific trans-linolenic acids occur, such as C18:3-9c,12c,15t, C18:3-9t,12c,15c, and others. acs.org The use of GC-MS with covalent adduct chemical ionization (CACI) tandem MS can further help in establishing the specific double bond geometry (e.g., cis-trans-trans) of these isomers. nih.gov

GC analysis is crucial for studying the kinetics of the thermal isomerization of this compound. oup.comfao.org In these studies, pure this compound is heated at high temperatures (e.g., 200-240°C) for various time intervals, and the concentrations of the remaining linolenic acid and the newly formed TLNA isomers are measured by GC. oup.comfao.orgcore.ac.uk

These kinetic investigations have revealed that the mechanism of isomerization is complex. The consumption of the original linolenic acid (LNA) follows a second-order reaction, indicating a bimolecular interaction in the rate-determining step. oup.comfao.org In contrast, the formation of the various TLNA isomers follows zero-order kinetics, meaning their rate of formation is constant and independent of the concentration of the reactants. oup.comfao.org

Table 2: Reaction Kinetics of this compound Thermal Isomerization

| Reaction | Kinetic Order |

|---|---|

| Consumption of Linolenic Acid (LNA) | Second-order |

| Formation of Trans-Linolenic Acid (TLNA) Isomers | Zero-order |

This table outlines the determined reaction orders for the consumption of the parent compound and the formation of its isomers during heating, based on GC analysis. oup.comfao.org

The rate of these isomerization reactions increases with both temperature and time. oup.comfao.org The formation pathway involves a sequential process where this compound first undergoes a single bond rotation to form single-trans TLNA isomers, which then undergo further isomerization to form double- and triple-trans isomers. oup.com

High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for analyzing intact triacylglycerols and their non-volatile oxidation products. tandfonline.commarinelipids.ca This approach avoids the derivatization step required for GC and provides valuable information about the entire molecule, including the position of oxygenated acyl chains on the glycerol (B35011) backbone. marinelipids.caresearchgate.net Reversed-phase HPLC (RP-HPLC) is commonly used, separating compounds based on their hydrophobicity. usda.govresearchgate.net

The autoxidation of this compound results in a complex mixture of primary oxidation products. usda.gov RP-HPLC coupled to an atmospheric pressure chemical ionization mass spectrometer (APCI-MS) has been effectively used to separate and identify these products from this compound that was autoxidized in the dark at 50–60°C. dss.go.thusda.gov

Several distinct classes of oxidation products have been directly detected and identified using this method. usda.gov The primary and most abundant products are monohydroperoxides. usda.gov Other significant products formed during autoxidation are also observed. usda.gov

Table 3: Autoxidation Products of this compound Identified by RP-HPLC-APCI-MS

| Product Class | Description |

|---|---|

| Monohydroperoxides | The most abundant initial oxidation products. |

| Bishydroperoxides | Triacylglycerols with two hydroperoxide groups. |

| Monoepoxides | Formed either at an existing double bond or away from it. |

| Diepoxides | Triacylglycerols containing two epoxide groups. |

| Hydroxy this compound | This compound with an added hydroxyl group. |

| Epidioxy this compound | Contains a cyclic peroxide bridge. |

| Hydroperoxy, Epidioxy this compound | A complex product with both hydroperoxy and epidioxy groups. |

This table lists the various classes of autoxidation products identified from this compound using LC-MS techniques. usda.gov

The fragmentation patterns observed in the mass spectrometer are crucial for identifying the specific isomers of these oxidation products. usda.gov

LC-MS techniques are superior for identifying intact oxygenated triacylglycerols (ox-TAGs), which are key non-volatile products of lipid oxidation. marinelipids.cacapes.gov.br Normal-phase (NP-HPLC) can separate these products into classes based on polarity, such as epoxy-TAGs, hydroperoxy-TAGs, and hydroxy-TAGs. dss.go.thcapes.gov.br

The combination of HPLC separation with mass spectrometric detection allows for sensitive detection and structural confirmation. dss.go.th Using APCI-MS, researchers can identify various oxygenated triacylglycerols in plant oils and model systems. nih.gov The analysis of autoxidized this compound reveals the formation of hydroperoxides, hydroperoxy epidioxides, and other oxygenated species as the main products. researchgate.net The mass spectra provide detailed structural information, enabling the differentiation of isobaric positional isomers based on the preferential loss of fatty acids from specific positions on the glycerol backbone. nih.gov

Table 4: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 5488909 |

| α-Linolenic acid | 5280934 |

| Linoleic acid | 5280450 |

| Oleic acid | 445639 |

| Triolein (B1671897) | 5497163 |

| Trilinolein (B126924) | 5322112 |

| Palmitic acid | 985 |

| Stearic acid | 5281 |

| Acetonitrile | 6342 |

| Methanol | 887 |

| Hexane | 8058 |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Spectroscopic Techniques in this compound Characterization

Spectroscopic methods are indispensable tools for the detailed characterization of this compound, providing insights into its molecular structure, composition, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of molecules like this compound. nih.govresearchgate.net High-resolution NMR provides detailed information about the molecular structure, enabling both qualitative and quantitative analysis even within complex lipid mixtures. nih.gov

Proton (¹H) NMR spectroscopy of this compound reveals characteristic signals that confirm its structure. phcogj.com Key resonances in the ¹H NMR spectrum include those for the olefinic protons of the double bonds, the methine proton of the glycerol backbone, and the various methylene (B1212753) groups along the fatty acid chains. phcogj.comresearchgate.net The absence of signals beyond 5.4 ppm can confirm the absence of trans isomers. phcogj.com Studies have utilized ¹H NMR to follow the epoxidation of this compound by observing the disappearance of double bond signals and the appearance of epoxide peaks. marinelipids.ca

Carbon-¹³ (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. While ¹H NMR is often sufficient for routine characterization, ¹³C NMR can offer additional structural details, especially when analyzing complex mixtures or reaction products. semanticscholar.orgchemicalbook.com

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity between protons and carbons, further solidifying the structural assignment of this compound and its derivatives. semanticscholar.orghyphadiscovery.com These advanced NMR methods are crucial for unequivocally identifying the structure of novel metabolites or reaction products derived from this compound. hyphadiscovery.com

Fourier Transform Near-Infrared (FT-NIR) Spectroscopy for Compositional Analysis

Fourier Transform Near-Infrared (FT-NIR) spectroscopy is a rapid and non-destructive analytical technique used for the qualitative and quantitative analysis of the fatty acid composition in fats and oils, including those containing this compound. researchgate.netresearchgate.net The FT-NIR spectrum of a substance consists of overtone and combination bands related to fundamental mid-infrared vibrations, creating a unique spectral fingerprint for each compound. nicoletcz.cz

FT-NIR has been successfully applied to differentiate between various triglycerides, such as triolein, trilinolein, and this compound, by analyzing their distinct spectral patterns in the near-infrared region. researchgate.netresearchgate.net The technique can provide a complete fatty acid profile of an oil sample in minutes without the need for derivatization, offering a significant advantage over traditional gas chromatography (GC) methods. researchgate.net Advances in instrumentation and chemometric analysis have made it possible to analyze FT-NIR spectral features based on the characteristic overtones and combination bands of a given chemical compound. researchgate.net

Raman Spectroscopy for Molecular Fingerprinting

Key Raman bands for this compound include those for the C=C stretching of the double bonds, C-H stretching, and the C=O stretching of the ester group. nih.govrsc.org Researchers have used Raman spectroscopy to study the oxidation of this compound, monitoring changes in the intensity and position of these characteristic bands upon exposure to factors like UV radiation. nih.gov For instance, a decrease in the ratio of CH₂/CH₃ stretching bands can indicate hydrogen abstraction, a key step in lipid oxidation. nih.gov The technique has also been used to differentiate this compound from other triglycerides like triolein and trilinolein based on their unique spectral features. ugent.bersc.org

Computational Chemistry and Modeling for this compound Studies

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for investigating the chemical properties and reaction mechanisms of this compound at the molecular level.

Density Functional Theory (DFT) for Isomerization Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org In the context of this compound research, DFT has been employed to study the mechanisms of thermally induced cis-trans isomerization of its α-linolenic acid chains. rsc.orgresearchgate.netcolab.ws

By calculating the energies of different isomers and transition states, DFT can provide insights into the reaction pathways and the factors that influence isomerization. rsc.orgresearchgate.net For example, studies on the related compound trilinolein have used DFT to verify the molecular mechanisms of isomerization and oxidative cleavage upon heating. rsc.orgresearchgate.net Research has also explored the mitigating effects of antioxidants like resveratrol (B1683913) on the thermal isomerization of this compound, using DFT to understand the underlying mechanisms. colab.ws These computational studies complement experimental findings and help in developing strategies to minimize the formation of undesirable trans fatty acids during the processing of oils rich in this compound. rsc.orgresearchgate.net

Biological Assays and In Vitro/In Vivo Models for this compound Functionality

A variety of biological assays and model systems are utilized to investigate the functional properties and biological activities of this compound.

In vitro assays are essential for initial screening and mechanistic studies. For instance, the antioxidant activity of this compound has been assessed using methods like enhanced chemiluminescence, which measures the scavenging of oxygen-derived free radicals. nih.gov Cell culture models, such as vascular smooth muscle cells (A7r5), have been used to investigate the effects of trilinolein (a closely related triglyceride) on cell migration, providing insights into its potential role in vascular health. nih.gov

In vivo models provide a more complex biological system to study the effects of this compound. Animal models, such as mice and rats, are commonly used. For example, studies have administered this compound orally to mice to investigate its effects on cardiac gene expression. physiology.org In a study on cerebral ischemia, trilinolein was administered to rats to evaluate its neuroprotective effects. nih.gov

Alternative in vivo models, like the nematode Caenorhabditis elegans, offer a cost-effective and rapid way to screen for the biological effects of compounds like this compound. mdpi.com For example, C. elegans has been used to study the impact of deuterated this compound on lifespan and lipid peroxidation. mdpi.comresearchgate.net

These biological assays and models are crucial for understanding the potential health benefits and mechanisms of action of this compound, paving the way for its application in functional foods and therapeutics.

Derivatives and Modified Forms of Trilinolenin

Deuterated Trilinolenin and its Enhanced Stability

Deuteration is a chemical modification process where hydrogen atoms (¹H) in a molecule are replaced by their heavier isotope, deuterium (B1214612) (²H or D). In the context of polyunsaturated fatty acids (PUFAs) like α-linolenic acid, the most chemically vulnerable sites are the bis-allylic hydrogens—the hydrogens on the carbon atom situated between two double bonds. These sites are particularly susceptible to abstraction by free radicals, which initiates a chain reaction of lipid peroxidation, leading to oxidative degradation of the molecule.

By selectively replacing these vulnerable hydrogen atoms with deuterium, the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, significantly slows down this rate-limiting step of autoxidation. This "isotope effect" enhances the molecule's stability against oxidative stress.

Detailed Research Findings: Scientific studies have demonstrated the efficacy of this approach. Researchers have synthesized deuterated this compound, referred to as D-TG(54:9), with a high degree of precision. In one method, the replacement of hydrogen with deuterium at the four potential bis-allylic positions was achieved with an efficiency of 97.5% researchgate.net.

The enhanced stability of deuterated this compound has been confirmed in biological systems. In studies using the nematode Caenorhabditis elegans as a model organism, deuterated this compound was shown to reduce the oxidative stress response researchgate.net. When exposed to paraquat, an agent that induces oxidative stress, worms supplemented with deuterated this compound showed a markedly lower stress response compared to those given non-deuterated this compound researchgate.net. This finding provides direct evidence that deuteration protects the lipid from oxidative damage, thereby preserving its structural and functional integrity. The general principle that substituting deuterium at metabolically labile positions can improve metabolic stability is a growing strategy in medicinal chemistry nih.gov.

| Parameter | Observation | Significance | Source |

|---|---|---|---|

| Deuteration Site | Bis-allylic positions of the α-linolenic acid chains. | These are the primary sites for the initiation of lipid peroxidation. | researchgate.net |

| Synthesis Efficiency | Site-specific deuteration achieved 97.5% replacement of hydrogen. | Demonstrates the feasibility of producing highly deuterated, stable lipids. | researchgate.net |

| Biological Effect | Reduced oxidative stress response in C. elegans exposed to paraquat. | Confirms the enhanced stability and protective effect against oxidative damage in a biological system. | researchgate.net |

Structured Lipids and this compound Modifications

Structured lipids (SLs) are triacylglycerols that have been engineered through chemical or enzymatic processes to alter the composition and/or positional distribution of fatty acids on the glycerol (B35011) backbone researchgate.net. The goal is to create novel fats and oils with improved functional, nutritional, or physical properties that are not found in natural sources researchgate.net. This compound, or oils rich in it like flaxseed oil, serves as a valuable starting material for producing SLs containing the essential omega-3 fatty acid, α-linolenic acid (ALA).

The primary method for modifying this compound to create SLs is enzymatic interesterification. This process uses lipases, which are enzymes that catalyze the hydrolysis and synthesis of esters. In a low-water environment, lipases can be used to swap fatty acids between different triacylglycerols or between a triacylglycerol and a free fatty acid. This method is preferred over chemical interesterification due to its high specificity (particularly for the sn-1 and sn-3 positions on the glycerol backbone) and milder reaction conditions, which prevent the degradation of heat-sensitive PUFAs like ALA.

A key application is the synthesis of medium- and long-chain triacylglycerols (MLCTs) rich in ALA (ALA-MLCT) researchgate.net. This is achieved by the enzymatic interesterification of a this compound-rich oil (e.g., flaxseed oil) and a medium-chain triglyceride source (e.g., coconut oil). The resulting ALA-MLCTs are functional lipids that provide both the nutritional benefits of ALA and the rapid energy release associated with medium-chain fatty acids researchgate.net. Research has shown that enzymatically produced ALA-MLCTs have distinct physicochemical properties, including a lower solid fat content and significantly higher oxidative stability compared to a simple physical blend of the starting oils researchgate.net.

| Parameter | Condition / Result | Source |

|---|---|---|

| Objective | Synthesis of Medium- and Long-Chain Triacylglycerols rich in α-linolenic acid (ALA-MLCT). | researchgate.net |

| Substrates | Coconut oil (source of medium-chain triglycerides) and Flaxseed oil (source of this compound). | researchgate.net |

| Catalyst | Lipases, with Lipase (B570770) UM1 showing the highest interesterification activity compared to commercial enzymes like Lipozyme RM IM and Novozym 435. | researchgate.net |

| Optimal Conditions | Substrate molar ratio 1:1, temperature 40 °C, Lipase UM1 loading 25 U/g. | researchgate.net |

| Product Yield | Achieved 76.59% MLCT content, of which 45.03% was ALA-MLCT. | researchgate.net |

| Improved Property | The resulting structured lipid had 2.44 times the oxidative stability of a simple physical blend of the initial oils. | researchgate.net |

Enzymatic and Chemical Modifications of this compound for Novel Applications

The modification of this compound extends beyond general stability enhancement to the creation of functional lipids for novel applications in the food, nutraceutical, and pharmaceutical industries. Enzymatic modification is the predominant strategy due to its precision and gentle nature, which is crucial for maintaining the integrity of PUFAs sfel.asso.fr.

Enzymatic Modifications: Lipase-catalyzed reactions are at the forefront of this compound modification. The goal is often to combine the health benefits of ALA with the properties of other fatty acids. For instance, the synthesis of ALA-MLCTs creates a lipid that can be used in specialized nutritional formulas, providing both essential omega-3 fatty acids and quickly metabolized energy researchgate.net.

The versatility of lipases allows for various types of modifications:

Interesterification: Swapping fatty acids between this compound and other triglycerides to produce a new distribution of fatty acids.

Acidolysis: Incorporating specific free fatty acids into the this compound structure. For example, capric acid (a medium-chain fatty acid) can be incorporated into PUFA-rich oils to create SLs with combined benefits dss.go.th.

Alcoholysis: Reaction with an alcohol to produce fatty acid esters, which can be used as precursors for other products or as biodiesel.

These enzymatic processes allow for the development of "designer lipids" with tailored melting profiles, oxidative stability, and metabolic effects. Common enzymes used for these transformations include immobilized lipases from sources like Rhizomucor miehei (Lipozyme RM IM) and Candida antarctica (Novozym 435), which offer high stability and reusability researchgate.netsfel.asso.fr.

Applications and Biotechnological Prospects

Metabolic Engineering of Oilseed Crops for Enhanced Trilinolenin Content

Metabolic engineering of oilseed crops presents a promising avenue for increasing the content of valuable polyunsaturated fatty acids like α-linolenic acid (ALA), and consequently, this compound. nih.govannualreviews.org Scientists are targeting key enzymes in the lipid biosynthesis pathway to enhance the production of these desirable compounds. mdpi.com

One of the primary strategies involves the overexpression of genes encoding enzymes that are crucial for triacylglycerol (TAG) synthesis. mdpi.com Research has shown that acyl-CoA:diacylglycerol acyltransferases (DGATs) and phospholipid:diacylglycerol acyltransferases (PDATs) are key players in this process. nih.govmdpi.com For instance, studies on flax (Linum usitatissimum), a plant known for its high ALA content, have identified specific PDAT enzymes (LuPDAT1 and LuPDAT2) that preferentially catalyze the synthesis of TAGs containing ALA. nih.gov Overexpression of these genes in other plants, such as Arabidopsis, has led to a significant increase in the proportion of ALA in the seed oil. nih.gov Similarly, functional characterization of acyltransferases from chia (Salvia hispanica), another rich source of ALA, revealed that certain DGAT2 and PDAT1 enzymes have a strong preference for ALA and can lead to the formation of this compound. nih.gov

These genetic modifications have shown success in various oilseed crops. In Camelina and soybean, the introduction of specific diacylglycerol acetyltransferase (EaDAcT) genes has led to the accumulation of acetyl-TAGs, a modified form of TAGs, at high levels. nih.gov While not directly increasing this compound, this demonstrates the potential of metabolic engineering to significantly alter the oil composition of crops. The ultimate goal is to develop commercially viable oilseed varieties that produce high levels of specific beneficial fatty acids like ALA, thereby increasing the availability of this compound for various applications. nih.govnih.gov

Table of Research Findings in Metabolic Engineering for Enhanced this compound

| Organism | Gene(s) Modified | Key Finding | Reference |

|---|---|---|---|

| Flax (Linum usitatissimum) | LuPDAT1, LuPDAT2 | These PDATs preferentially catalyze the synthesis of TAGs with ALA, enhancing its proportion in oil. | nih.gov |

| Chia (Salvia hispanica) | ShDGAT2-1, ShPDAT1 | Showed strong preference for ALA substrates, leading to this compound formation in yeast. | nih.gov |

| Arabidopsis | WRI1, DGAT1 | Combined overexpression led to a 16% increase in seed oil content. | whiterose.ac.uk |

| Camelina, Soybean | EaDAcT | Accumulated high levels of acetyl-TAGs, demonstrating significant oil composition alteration. | nih.gov |

This compound in Functional Food Development

This compound, as a concentrated source of α-linolenic acid (ALA), holds significant potential in the development of functional foods. mdpi.com Functional foods are defined as foods that offer health benefits beyond basic nutrition. pew.org The incorporation of this compound-rich oils into food products can enhance their nutritional profile, particularly with respect to omega-3 fatty acids.

The primary driver for using this compound in functional foods is its high content of ALA, an essential omega-3 fatty acid that the human body cannot synthesize. Plant-derived oils are a major source of dietary fatty acids and are increasingly being used to develop healthier food options. researchgate.net Oils rich in polyunsaturated fatty acids (PUFAs), such as those containing this compound, are sought after for their potential health benefits. researchgate.net

Research has explored the use of various plant seed oils, which naturally contain this compound, in the formulation of different food products. researchgate.net For example, the enrichment of emulsion sauces, like mayonnaise, with fish oil containing ALA demonstrates a practical application of incorporating beneficial fatty acids into everyday foods. researchgate.net A similar principle applies to this compound-rich plant oils. The development of oils with modified fatty acid profiles, such as low alpha-linolenin soybean oil for improved stability, also highlights the food industry's interest in tailoring oils for specific functional purposes. pew.org

The concept of co-encapsulation is also being explored to enhance the synergistic effects of bioactive compounds in functional food formulations. This technique could potentially be used to protect this compound from oxidation and control its release, thereby maximizing its health benefits when incorporated into food matrices.

Therapeutic Applications of this compound and its Derivatives

This compound and its constituent fatty acid, α-linolenic acid (ALA), have been investigated for a range of potential therapeutic applications. researchgate.net The biological activities of these compounds are primarily linked to the properties of omega-3 fatty acids.

Research has suggested that this compound may possess several pharmacological effects, including anti-ischemic, antiarrhythmic, and antioxidant properties. researchgate.net Some studies have indicated that this compound could have a role in cardiovascular health. For instance, it has been shown to improve erythrocyte deformability and inhibit platelet aggregation. researchgate.net The potential for this compound to reduce myocardial damage caused by ischemia and reperfusion has also been a subject of investigation. researchgate.net

The therapeutic potential of ALA, the building block of this compound, is also well-documented. ALA is known to have an antithrombotic effect and is associated with a reduced risk of coronary heart disease. flybase.orgcmdm.tw Furthermore, derivatives of fatty acids are being explored for their therapeutic benefits. For example, butyric acid derivatives have shown promise in treating various conditions, including inflammatory bowel diseases and colorectal cancer. nih.gov Similarly, methoxylated derivatives of cinnamic acid are being studied for their antimicrobial, antidiabetic, and anticancer activities. mdpi.comdntb.gov.ua These examples highlight the broader interest in developing therapeutic agents from natural compounds and their derivatives.

The development of lipid-drug conjugates is an emerging area where fatty acids are used to improve the bioavailability and delivery of therapeutic compounds. mdpi.com This strategy could potentially be applied to this compound or its derivatives to enhance their therapeutic efficacy.

Table of Mentioned Compounds and their PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 5462874 nih.govresearchgate.netcdutcm.edu.cn |

| alpha-Linolenic acid | 5280934 flybase.orgcmdm.tw |

| Trilinolein (B126924) | 5322095 mdpi.comnih.gov |

| Linoleic acid | 5280450 wikipedia.org |

| alpha-Linolenic Acid-d14 | 132426821 nih.gov |

Future Directions and Emerging Research Areas

Unraveling the Full Spectrum of Trilinolenin-Mediated Molecular Mechanisms

While current research has identified some of the molecular pathways influenced by this compound, a complete picture of its mechanism of action is still forthcoming. Future investigations are expected to delve deeper into the intricate ways this compound and its constituent alpha-linolenic acid modulate cellular functions. This includes a more comprehensive analysis of its impact on gene expression, protein activity, and signaling cascades. peerj.com

Key areas of focus will likely include:

Membrane Interactions: Further studies are needed to fully understand how this compound affects the structure and function of cell membranes. desy.de Research has shown that triglycerides can alter the properties of phospholipid bilayers, which could have far-reaching effects on membrane protein activity and cellular signaling. desy.de

Receptor-Mediated Signaling: Investigating the potential interaction of this compound or its metabolites with specific cellular receptors, such as peroxisome proliferator-activated receptors (PPARs), could reveal novel regulatory roles.

Metabolic Fate: A thorough mapping of the metabolic breakdown of this compound and the subsequent biological activities of its various metabolites is crucial for a complete mechanistic understanding.

Investigation of this compound's Role in Specific Disease Models

Building on preliminary findings, future research will likely involve more extensive studies of this compound in various disease models. This will be critical for validating its therapeutic potential and identifying specific conditions where it may be most effective.

Neurological Disorders: The brain is particularly rich in polyunsaturated fatty acids, making it susceptible to oxidative damage. nih.gov Studies using models like C. elegans have shown that deuterated this compound can reduce the accumulation of reactive oxygen species and extend lifespan under oxidative stress. nih.gov Further research in models of age-related neurodegenerative diseases like Alzheimer's and Huntington's disease is a promising direction. nih.govalzdiscovery.org

Cardiovascular Disease: The effect of trilinolein (B126924), a similar triglyceride, on reducing intimal hyperplasia and protecting against cerebral ischemia suggests that this compound may also have protective cardiovascular effects. mdpi.com Future studies should investigate this compound's impact on atherosclerosis, stroke, and other cardiovascular conditions. nih.gov

Metabolic Syndrome: Given the association between triglyceride levels and composition with metabolic diseases like diabetes and obesity, exploring this compound's role in these conditions is a logical next step. nih.gov Research could focus on its effects on insulin (B600854) sensitivity, lipid metabolism, and inflammation in relevant animal models.

Development of Novel Analytical Techniques for this compound Metabolites

A significant challenge in this compound research is the accurate detection and quantification of its metabolites in biological samples. The development of more sophisticated analytical methods is essential for advancing our understanding of its metabolic fate and biological activity.

Current and emerging techniques include:

Mass Spectrometry (MS): Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are workhorses in metabolomics and are crucial for identifying and quantifying fatty acids and their derivatives. zontal.iometabolon.com

Advanced Chromatographic Methods: Two-dimensional liquid chromatography (LCxLC)-MS offers enhanced separation of complex lipid species. nih.gov

Ambient Ionization Mass Spectrometry (AIMS): This technique allows for the direct analysis of lipids from biological samples with minimal preparation, offering a rapid way to study lipid metabolism. nih.gov

Spectroscopic Methods: Techniques like nuclear magnetic resonance (NMR) spectroscopy and Fourier transform near-infrared (FT-NIR) spectroscopy can provide structural information about fatty acids and their esters. zontal.ioresearchgate.net

Future efforts will likely focus on improving the sensitivity and specificity of these methods to create a more detailed picture of the this compound metabolome.

Exploration of Synergistic Effects of this compound with other Bioactive Compounds

The biological activity of this compound may be enhanced when combined with other bioactive compounds. Investigating these potential synergistic interactions is a promising area of research that could lead to more effective nutritional and therapeutic strategies.

Potential synergistic partners for this compound include:

Antioxidants: Combining this compound with antioxidants like tocopherols (B72186) (Vitamin E) or polyphenols such as resveratrol (B1683913) could enhance its protective effects against oxidative stress. acs.orgresearchgate.net Studies have shown that some antioxidants can have synergistic effects in delaying lipid oxidation. acs.org

Other Fatty Acids: Research into the combined effects of this compound with other beneficial fatty acids, such as those found in fish oil (EPA and DHA), could reveal complementary mechanisms of action.